Ms-QFR-Kbt is a compound classified as a peptide and identified by the chemical formula with the Compound Identifier (CID) 135169285. This compound has garnered attention for its potential applications in pharmacology, particularly as an inhibitor of the transmembrane protease, serine 2 (TMPRSS2), which plays a crucial role in the entry of several viruses, including SARS-CoV-2, into host cells. The discovery of Ms-QFR-Kbt represents a novel approach to antiviral drug development, specifically targeting viral infections.
The synthesis of Ms-QFR-Kbt involves several key steps that utilize standard peptide synthesis techniques. The process typically includes:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and minimize side reactions. The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
The molecular structure of Ms-QFR-Kbt can be depicted as follows:
Ms-QFR-Kbt participates in several chemical reactions that are significant for its biological function:
The kinetics of inhibition can be analyzed using enzyme kinetics assays, where varying concentrations of Ms-QFR-Kbt are tested against fixed concentrations of TMPRSS2 to determine the inhibition constant (Ki).
The mechanism by which Ms-QFR-Kbt exerts its antiviral effects involves:
Experimental data suggest that Ms-QFR-Kbt shows significant inhibitory activity against TMPRSS2, with IC50 values indicating effective concentrations required for inhibition.
Ms-QFR-Kbt holds significant promise in several scientific fields:
The systematic name "Mesylated-Gln-Phe-Arg-Ketobenzothiazole" encodes critical structural and functional attributes:
Table 1: Functional Roles of Mesylated-Gln-Phe-Arg-Ketobenzothiazole Components
Component | Chemical Role | Protease Target Site | Biochemical Effect |
---|---|---|---|
Mesyl group | N-terminal cap | S4 subsite | Enhances half-life (t½ >48h); reduces degradation |
Gln-Phe-Arg tripeptide | Substrate mimic | S3-S2-S1 subsites | Competitive binding; Ki = 3–5 nM |
Ketobenzothiazole | Electrophilic warhead | Catalytic serine | Forms reversible acyl-enzyme complex |
Ketobenzothiazole-based inhibitors evolved from early p-aminobenzamidine derivatives, which exhibited broad serine protease inhibition but poor specificity. Key innovations include:
TMPRSS proteases (e.g., TMPRSS2, TMPRSS13) are critical therapeutic targets due to their roles in:
Table 2: Therapeutic Applications of TMPRSS-Targeted Ketobenzothiazole Inhibitors
Protease Target | **Therapeutic Context | Mechanism of Inhibition | Efficacy Metrics |
---|---|---|---|
TMPRSS2 | SARS-CoV-2/Influenza entry | Blocks Spike cleavage at S2' site | EC50 = 15 nM (Calu-3 cells); >90% viral entry inhibition |
TMPRSS13 | Cancer/viral co-therapy | Attenuates matriptase-dependent oncogenic pathways | Reduces tumor growth (in vivo models) |
Pan-TTSP inhibition | Broad-spectrum antivirals | Targets conserved catalytic triad | Activity against MERS-CoV, influenza A, SADS-CoV |
Despite promising preclinical data, host-directed antivirals face translational challenges:
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3